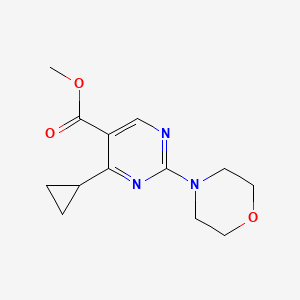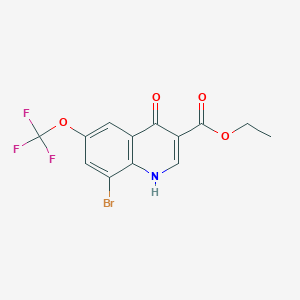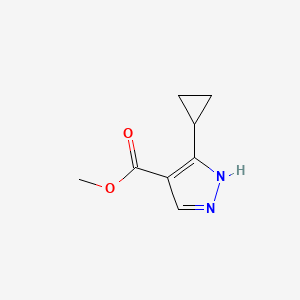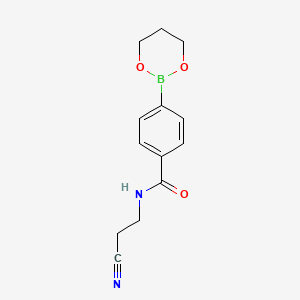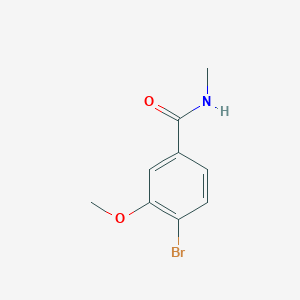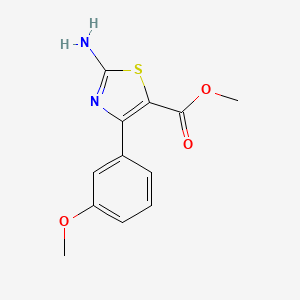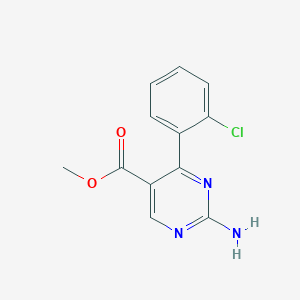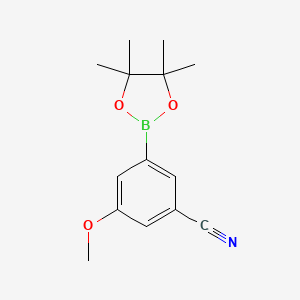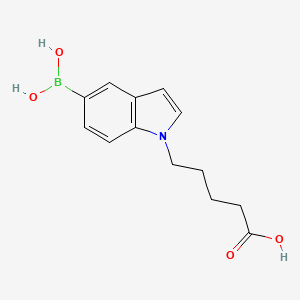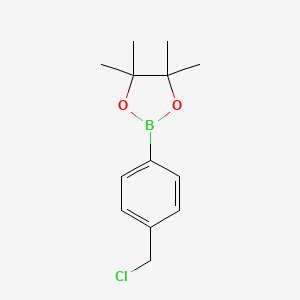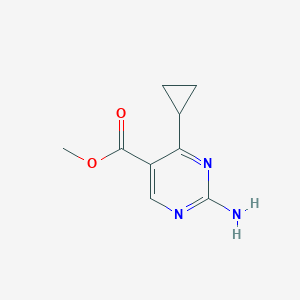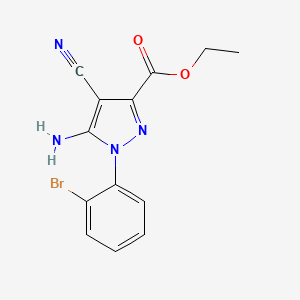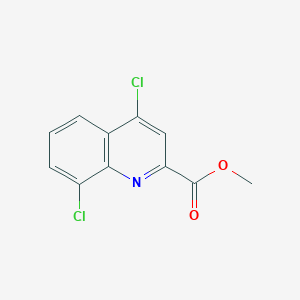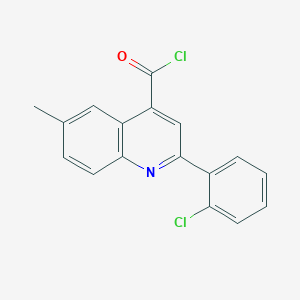
2-(2-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride
描述
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a chlorophenyl group, and a carbonyl chloride group. The quinoline ring is a bicyclic compound that consists of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The carbonyl chloride group is typically very reactive and can undergo various reactions such as nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties like solubility, melting point, boiling point, etc .科学研究应用
Photophysical Properties and Computational Investigations
A study by Albertino et al. (2007) investigated new rhenium tricarbonyl complexes, which include derivatives of 2-(benzo[d]-X-azol-2-yl)-4-methylquinoline. These complexes were characterized using various techniques, including IR, NMR, and luminescence, and their structures were determined by X-ray diffraction. The research provided insights into the optical properties and electronic structure of these complexes, relevant to the field of organometallic chemistry and materials science (Albertino et al., 2007).
Synthesis and Structural Analysis
Fatma et al. (2017) synthesized a novel compound related to 2-(2-chlorophenyl)-6-methylquinoline-4-carbonyl chloride and conducted a comprehensive study using X-ray crystallography and DFT methods. This research contributes to the understanding of molecular geometry, hyperpolarizability, and molecular electrostatic potential in the context of quinoline derivatives (Fatma et al., 2017).
Optoelectronic and Charge Transport Properties
Irfan et al. (2020) explored the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including compounds closely related to 2-(2-chlorophenyl)-6-methylquinoline-4-carbonyl chloride. Their findings, derived from DFT and TD-DFT calculations, are significant for the development of multifunctional materials with potential applications in electronics and photonics (Irfan et al., 2020).
Synthesis of Related Complexes
Research by Xu et al. (2014) involved the synthesis of cyclopalladated and cyclometalated complexes, including 2-(4-bromophenyl)pyridine complexes. These complexes exhibit luminescent properties and have potential applications in catalysis and organic synthesis, demonstrating the versatility of quinoline derivatives in chemical research (Xu et al., 2014).
Exploration of Molecular Interactions
Mague et al. (2017) analyzed the crystal structure of a compound related to 2-(2-chlorophenyl)-6-methylquinoline-4-carbonyl chloride, focusing on hydrogen bonding and molecular interactions. This study contributes to the understanding of supramolecular chemistry and crystal engineering (Mague et al., 2017).
安全和危害
As with any chemical compound, handling “2-(2-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride” would require appropriate safety measures. The compound contains a carbonyl chloride group, which can be hazardous. It’s important to use personal protective equipment and follow standard safety protocols when handling such compounds .
未来方向
属性
IUPAC Name |
2-(2-chlorophenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-6-7-15-12(8-10)13(17(19)21)9-16(20-15)11-4-2-3-5-14(11)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQKMXVWLOCTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201976 | |
| Record name | 2-(2-Chlorophenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160253-65-5 | |
| Record name | 2-(2-Chlorophenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



